Physical and chemical properties of Benzenediazonium sulfate
Physical and chemical properties of Benzenediazonium sulfate
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the physical and chemical properties of benzenediazonium (B1195382) sulfate (B86663), a versatile intermediate in organic synthesis. It includes detailed experimental protocols, key reaction pathways, and safety information tailored for a technical audience.
Core Properties of Benzenediazonium Sulfate
Benzenediazonium sulfate is an organic salt consisting of a benzenediazonium cation and a hydrogen sulfate anion.[1] The diazonium group ([N≡N]⁺) makes it a highly valuable reagent, primarily for the synthesis of a wide array of substituted aromatic compounds.[2][3] While the chloride salt is more common in laboratory preparations, the sulfate salt is also utilized in various synthetic procedures.
Benzenediazonium salts are typically colorless crystalline solids.[4] They are known for their limited stability, especially when dry, and are often prepared in situ for immediate use in cold aqueous solutions (0-5 °C).[2][4] The stability of arenediazonium salts is significantly influenced by the counterion.[2] For instance, benzenediazonium tetrafluoroborate (B81430) is notably more stable and can be isolated, whereas benzenediazonium chloride can be dangerously explosive.[2][4][5]
The following table summarizes the key physical and computed properties of benzenediazonium sulfate.
| Property | Value | Source |
| IUPAC Name | benzenediazonium;hydrogen sulfate | PubChem[1] |
| Molecular Formula | C₆H₆N₂O₄S | PubChem[1] |
| Molecular Weight | 202.19 g/mol | PubChem[1] |
| Appearance | Colorless crystalline solid (typical for diazonium salts) | NCERT[4] |
| Solubility | Soluble in cold water; the sulfate is almost insoluble in benzene (B151609).[4][6] | Chemguide, CHIMIA[4][6] |
| Stability | Unstable; decomposes readily when warmed or in the dry state.[4][7] Must be kept in a cold aqueous solution.[4] | Quora, NCERT[4][7] |
The chemical utility of benzenediazonium sulfate stems from the excellent leaving group potential of the diazonium group (N₂), which is readily displaced. This leads to two major categories of reactions: substitution and coupling.[2][8]
-
Substitution Reactions: In these reactions, the -N₂⁺ group is replaced by another atom or group (e.g., -OH, -I, -Cl, -Br, -CN, -F).[8][9] The loss of dinitrogen gas is both enthalpically and entropically favorable, driving these reactions forward.[2]
-
Coupling Reactions: The diazonium ion acts as an electrophile and attacks electron-rich aromatic rings (like phenols and anilines) in an electrophilic aromatic substitution.[10] In these reactions, the nitrogen atoms are retained, forming an azo bridge (-N=N-), which is the basis for the synthesis of azo dyes.[3][9]
Key Experimental Protocols
Handling diazonium salts requires strict adherence to safety protocols due to their potential instability.[11] All procedures should be conducted in a well-ventilated fume hood, and the temperature must be carefully controlled.
This protocol details the diazotization of aniline (B41778) using sodium nitrite (B80452) and sulfuric acid.
Materials:
-
Aniline (C₆H₅NH₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Urea (B33335) (to destroy excess nitrous acid)
Procedure:
-
In a flask, dissolve aniline in a dilute solution of sulfuric acid.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath. The temperature must be strictly maintained within this range to prevent the decomposition of the diazonium salt.[2]
-
Separately, prepare a concentrated aqueous solution of sodium nitrite and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline sulfate solution with constant and vigorous stirring. The rate of addition should be slow enough to ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure the reaction goes to completion.[12]
-
A small amount of urea can be added to quench any excess nitrous acid, which can cause unwanted side reactions.
-
The resulting clear solution of benzenediazonium sulfate is kept cold and should be used immediately for subsequent reactions.
Caption: Workflow for the synthesis of benzenediazonium sulfate.
This protocol demonstrates a typical electrophilic aromatic substitution reaction between benzenediazonium sulfate and phenol (B47542).
Materials:
-
Benzenediazonium sulfate solution (prepared as in 2.1)
-
Phenol (C₆H₅OH)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled water
-
Ice
Procedure:
-
Prepare a solution of phenol in an aqueous sodium hydroxide solution. This deprotonates the phenol to form the more reactive sodium phenoxide ion.[9]
-
Cool the sodium phenoxide solution to 0-5 °C in an ice bath.
-
Slowly add the cold benzenediazonium sulfate solution to the cold sodium phenoxide solution with continuous stirring.
-
An immediate reaction occurs, indicated by the formation of a brightly colored precipitate (typically a red-orange solid), which is the azo dye p-hydroxyazobenzene.[10][13]
-
Continue stirring the mixture in the ice bath for 10-15 minutes to ensure complete precipitation.
-
Collect the solid product by suction filtration, wash it with a small amount of cold water, and allow it to air dry.
Major Reaction Pathways
Benzenediazonium sulfate is a gateway to a multitude of aromatic compounds. The diagram below illustrates its primary reaction pathways.
Caption: Key reaction pathways of the benzenediazonium cation.
Applications in Research and Development
The reactivity of benzenediazonium sulfate makes it a cornerstone in the synthesis of various organic molecules, including:
-
Azo Dyes: As demonstrated, coupling reactions are widely used to produce a vast range of azo dyes for textiles, printing, and analytical reagents.[3][10]
-
Pharmaceuticals: The ability to introduce a wide variety of substituents onto an aromatic ring is fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. For example, triazenes derived from diazonium salts have been investigated for their antineoplastic activity.[14]
-
Fine Chemicals: Many substituted benzene derivatives, which are precursors for polymers, agrochemicals, and other specialty chemicals, are synthesized via diazonium salt intermediates.
Safety and Handling
-
Explosion Hazard: Solid diazonium salts, particularly the chloride, can be explosive when dry or subjected to heat or shock.[2][5] They should not be isolated unless a stable counterion like tetrafluoroborate is used.[4]
-
Temperature Control: Reactions should always be carried out at low temperatures (0-5 °C) to minimize decomposition and ensure safety.[2]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[15]
-
Handling: All manipulations should be performed within a fume hood.[11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16]
-
Storage: Benzenediazonium sulfate solutions are not stored. They are prepared fresh and used immediately. If a solid must be handled, it should be the more stable tetrafluoroborate salt, stored under appropriate conditions (e.g., refrigerated).[4][15]
References
- 1. Benzenediazonium sulfate | C6H6N2O4S | CID 12496962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diazonium compound - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 6. chimia.ch [chimia.ch]
- 7. quora.com [quora.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. fishersci.com [fishersci.com]
- 16. benzenediazonium chloride - Safety Data Sheet [chemicalbook.com]
